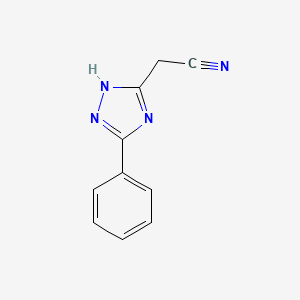
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 86999-29-3. It has a molecular weight of 184.2 and its molecular formula is C10H8N4 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” involves the use of raw materials such as METHYL BENZIMIDATE HYDROCHLORIDE and Cyanoacetohydrazide . More detailed synthesis procedures might be found in specific scientific literature.Molecular Structure Analysis
The InChI code for “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is 1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) and the InChI key is DDXUUSTVPHVENY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a solid at room temperature . More detailed physical and chemical properties might be found in specific scientific literature.Applications De Recherche Scientifique
Antibacterial Activity
Triazoles, including (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, exhibit promising antibacterial properties. Researchers have synthesized various triazole derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for novel antibiotics .
Antifungal Properties
Triazoles are also investigated for their antifungal activity. By targeting fungal enzymes involved in ergosterol biosynthesis, these compounds hinder fungal growth. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may serve as antifungal agents, contributing to the fight against fungal infections .
Anticancer Potential
Researchers explore triazoles as potential anticancer agents. These compounds can interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may exhibit cytotoxic effects against cancer cells, warranting further investigation .
Antioxidant Activity
Triazoles, including our compound of interest, may possess antioxidant properties. Antioxidants scavenge free radicals, protecting cells from oxidative damage. Researchers study triazole derivatives for their potential role in preventing oxidative stress-related diseases .
Metal Chelation
The triazole ring system can coordinate with metal ions, forming stable complexes. (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile derivatives may act as metal chelators, influencing metal homeostasis and potentially finding applications in metal-based therapies .
Other Applications
Beyond the mentioned fields, triazoles have been investigated for their anticonvulsant effects, anti-inflammatory properties, and more. While specific studies on (5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are limited, its structural features suggest potential in these areas .
Safety and Hazards
The safety information available indicates that “(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can provide more detailed safety and hazard information .
Propriétés
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8/h1-5H,6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUUSTVPHVENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

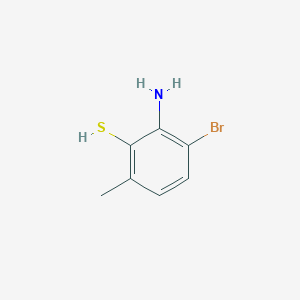
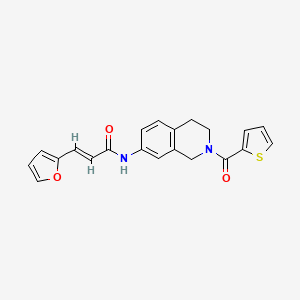

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B2593032.png)

![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)
![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)

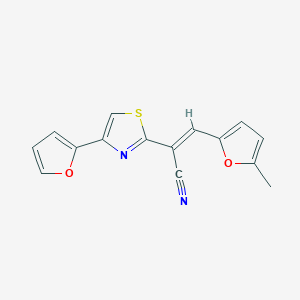
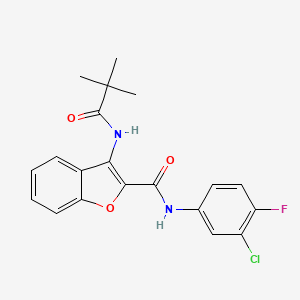
![1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2593042.png)
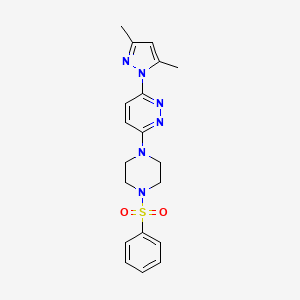
![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2593048.png)
![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2593049.png)